2-chloro-6,7-dimethoxy-N-(4-methylsulfonylphenyl)quinazolin-4-amine
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Overview
Description
2-chloro-6,7-dimethoxy-N-(4-methylsulfonylphenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with chloro, methoxy, and methylsulfonylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6,7-dimethoxy-N-(4-methylsulfonylphenyl)quinazolin-4-amine typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the chloro, methoxy, and methylsulfonylphenyl groups. The reaction conditions often include the use of specific reagents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6,7-dimethoxy-N-(4-methylsulfonylphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines.
Scientific Research Applications
2-chloro-6,7-dimethoxy-N-(4-methylsulfonylphenyl)quinazolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6,7-dimethoxy-N-(4-methylsulfonylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6,7-dimethoxyquinazolin-4-amine: A closely related compound with similar structural features.
6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: Another quinazoline derivative with different substituents.
4-amino-2-chloro-6,7-dimethoxyquinazoline: A compound with a similar core structure but different functional groups.
Uniqueness
2-chloro-6,7-dimethoxy-N-(4-methylsulfonylphenyl)quinazolin-4-amine is unique due to the presence of the methylsulfonylphenyl group, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H16ClN3O4S |
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Molecular Weight |
393.8 g/mol |
IUPAC Name |
2-chloro-6,7-dimethoxy-N-(4-methylsulfonylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O4S/c1-24-14-8-12-13(9-15(14)25-2)20-17(18)21-16(12)19-10-4-6-11(7-5-10)26(3,22)23/h4-9H,1-3H3,(H,19,20,21) |
InChI Key |
HPMSJOFQAVARBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NC3=CC=C(C=C3)S(=O)(=O)C)OC |
Origin of Product |
United States |
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